

N-Nitrososarcosine: A Technical Guide on its Potential as a Human Carcinogen

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Compound of Interest

Compound Name: *N*-Nitrososarcosine

Cat. No.: B015531

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR), a nitrosamine compound, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and is listed as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides an in-depth overview of the current scientific understanding of NSAR, focusing on its carcinogenic potential, mechanisms of action, and the experimental evidence supporting these findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

N-Nitrososarcosine is a chemical compound that can be formed from the reaction of sarcosine (N-methylglycine) with a nitrosating agent, such as nitrite. It has been detected in various consumer products, including tobacco, and can also be formed endogenously in the human body.[1] Concerns over its potential carcinogenicity stem from its structural similarity to other potent N-nitroso carcinogens and robust evidence from animal studies demonstrating its ability to induce tumors in multiple organs.

Carcinogenicity in Experimental Animals

Studies in animal models have consistently demonstrated the carcinogenic effects of **N-Nitrososarcosine**. Administration of NSAR to rodents has been shown to induce tumors in the esophagus, nasal cavity, and liver.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from carcinogenicity studies of **N-Nitrososarcosine** and its precursors in rodents.

Table 1: Carcinogenicity of **N-Nitrososarcosine** Precursors in Male Wistar Rats (Esophageal Tumors)[3]

| Treatment Group | Dosing Regimen | Observation Period | Tumor Type | Incidence (%) | Time to 100% Incidence |
|-----------------|---|--------------------|------------|---|------------------------|
| Group 1 | 2g/kg SEEH + 0.3g/kg NaNO ₂ (twice a week) | 14 weeks | Papilloma | 33.3% | - |
| Group 2 | 2g/kg SEEH + 0.3g/kg NaNO ₂ (once every 3 days) | 33 weeks | Carcinoma | 33.3% (at 4 weeks post-treatment), 100% (at 20 weeks post-treatment) | 20 weeks |

SEEH:
 Sarcosine ethyl ester hydrochloride
 ; NaNO₂:
 Sodium nitrite

Table 2: Summary of **N-Nitrososarcosine** Carcinogenicity in Rodents[1]

| Species | Route of Administration | Target Organ | Tumor Type |
|----------------------|---------------------------|--------------|---------------------------------------|
| Rat | Drinking Water | Esophagus | Papilloma and Squamous-cell carcinoma |
| Mouse (both sexes) | Dietary | Nasal Cavity | Squamous-cell carcinoma |
| Newborn Mouse (male) | Intraperitoneal Injection | Liver | Hepatocellular carcinoma |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the carcinogenicity studies of **N-Nitrososarcosine**.

Oral Administration in Rats (Esophageal Carcinogenesis Model)

This protocol is based on studies inducing esophageal tumors in rats through the administration of NSAR precursors in drinking water.^[3]

- Animal Model: Male Wistar rats, 6 weeks old.
- Test Substance Preparation: Sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (NaNO_2) are dissolved in a 2% sucrose solution to serve as precursors for **N-nitrososarcosine** ethyl ester.
- Dosing Regimen:
 - Group 1: Animals receive 2 g/kg body weight of SEEH and 0.3 g/kg body weight of NaNO_2 in their drinking water twice a week for 6 weeks.
 - Group 2: Animals receive the same doses once every 3 days for 7 weeks.

- **Observation Period:** Following the treatment period, animals are observed for tumor development. Group 1 is observed for 8 weeks, and Group 2 for 26 weeks.
- **Endpoint Analysis:** At the end of the observation period, animals are euthanized, and the esophagus is examined macroscopically and histopathologically for the presence of papillomas and carcinomas. [3H]-thymidine labeling indices can be used to assess cell proliferation.

Dietary Administration in Mice (Nasal Cavity Carcinogenesis Model)

This protocol describes a general approach for assessing the carcinogenicity of NSAR administered through the diet in mice.[\[1\]](#)

- **Animal Model:** Male and female mice of a specified strain (e.g., C57BL/6).
- **Test Substance Preparation:** **N-Nitrososarcosine** is mixed into the standard rodent chow at a predetermined concentration.
- **Dosing Regimen:** Animals are fed the diet containing NSAR ad libitum for a significant portion of their lifespan (e.g., 18-24 months).
- **Observation Period:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
- **Endpoint Analysis:** At the end of the study, a complete necropsy is performed. The nasal cavity is decalcified, sectioned, and examined histopathologically for the presence of tumors, particularly squamous-cell carcinomas.

Intraperitoneal Injection in Newborn Mice (Liver Carcinogenesis Model)

This protocol outlines the methodology for inducing liver tumors in newborn mice via intraperitoneal injection of NSAR.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- **Animal Model:** Newborn male mice (within 24 hours of birth).

- **Test Substance Preparation:** **N-Nitrososarcosine** is dissolved in a sterile vehicle suitable for injection (e.g., saline or tricapylin).
- **Dosing Regimen:** A single or multiple intraperitoneal injections of a specified dose of NSAR are administered to the pups.
- **Observation Period:** The mice are weaned and observed for a long period (e.g., up to 1 year) for tumor development.
- **Endpoint Analysis:** Animals are euthanized at the end of the observation period or when they become moribund. The liver is examined for the presence of hepatocellular carcinomas.

Mechanism of Action: From Metabolic Activation to Carcinogenesis

The carcinogenic activity of **N-Nitrososarcosine**, like other N-nitroso compounds, is contingent upon its metabolic activation to a reactive electrophilic species that can damage cellular macromolecules, primarily DNA.

Metabolic Activation

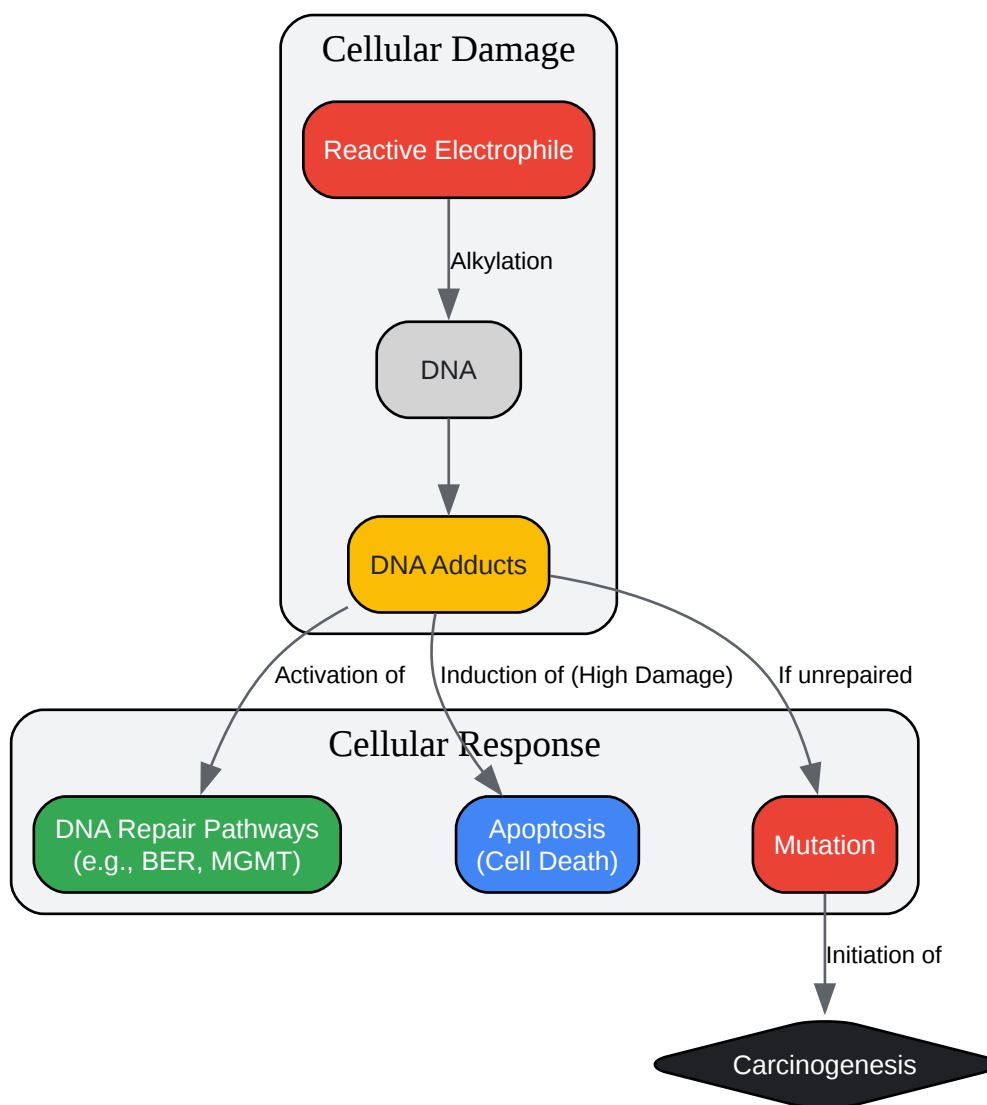
The initial and critical step in the carcinogenesis of NSAR is its metabolic activation, which is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.^{[6][7][8]} This enzymatic process involves the α -hydroxylation of the nitrosamine. The resulting α -hydroxy-**N-nitrososarcosine** is an unstable intermediate that spontaneously decomposes to form a highly reactive electrophile, a diazonium ion.

Metabolic activation of **N-Nitrososarcosine**.

DNA Adduct Formation and Genotoxicity

The reactive electrophile generated from NSAR metabolism can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.^{[9][10][11]} These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer. The genotoxic effects of nitrosamines can trigger cellular stress responses,

including the activation of DNA repair pathways and, in cases of extensive damage, apoptosis.
[12][13][14]



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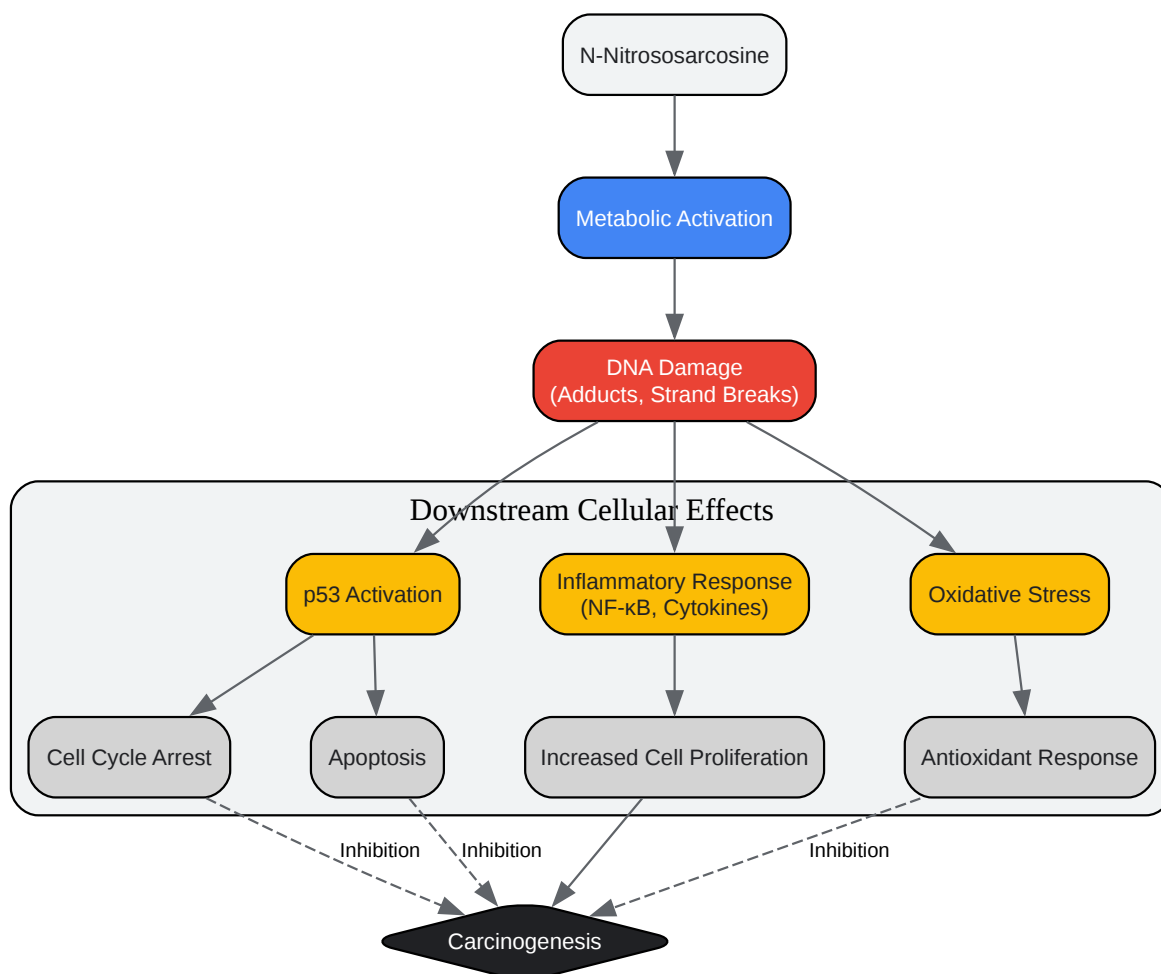
Genotoxicity and cellular response to **N-Nitrososarcosine**.

Signaling Pathways in N-Nitroso Compound-Induced Carcinogenesis

While the specific signaling pathways perturbed by **N-Nitrososarcosine** are not fully elucidated, studies on other N-nitroso compounds provide insights into the potential molecular events. The genotoxic stress induced by DNA adducts can activate various signaling cascades.

Key pathways potentially involved include:

- **p53 Signaling:** DNA damage can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[\[14\]](#)
- **Inflammatory Signaling:** Chronic exposure to N-nitroso compounds can induce a pro-inflammatory response, involving pathways such as NF- κ B and the production of cytokines like IL-1 and IL-6, which can contribute to a tumor-promoting microenvironment.[\[12\]](#)
- **Oxidative Stress Response:** The metabolism of nitrosamines can generate reactive oxygen species (ROS), leading to oxidative stress and the activation of antioxidant response pathways.[\[13\]](#)



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Potential signaling pathways in NSAR-induced carcinogenesis.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of **N-Nitrososarcosine** as a potential human carcinogen. Animal studies have unequivocally demonstrated its ability to induce tumors in multiple organs through a mechanism involving metabolic activation and subsequent genotoxicity. For professionals in drug development, this necessitates rigorous assessment of the potential for NSAR formation as an impurity in pharmaceutical products.

Future research should focus on several key areas:

- **Dose-Response Modeling:** More detailed dose-response studies for NSAR itself are needed to refine risk assessments.
- **Human Relevance:** Further investigation into the metabolic pathways of NSAR in human tissues is crucial to better understand its potential effects in humans.
- **Signaling Pathway Elucidation:** Identifying the specific signaling pathways dysregulated by NSAR will provide a more complete picture of its carcinogenic mechanism and may reveal potential targets for intervention.
- **Biomarker Development:** The development of sensitive biomarkers of NSAR exposure and effect could aid in monitoring human populations and assessing risk.

By continuing to investigate the carcinogenic properties of **N-Nitrososarcosine**, the scientific community can provide a more robust foundation for regulatory decision-making and the protection of public health.

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